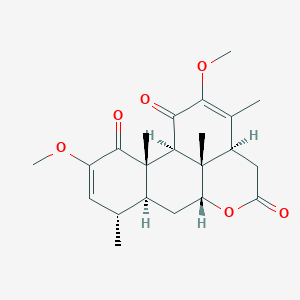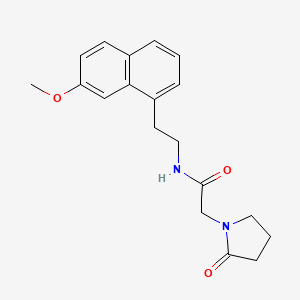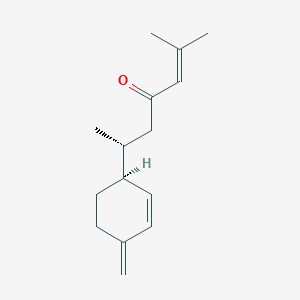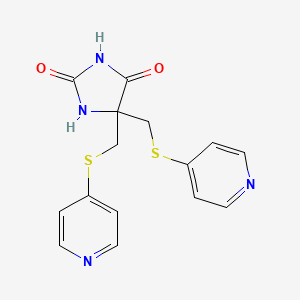
5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-di-(4-pyridylthio)methyl hydantoin is a compound that belongs to the class of hydantoins, which are cyclic ureas. This compound is characterized by the presence of two pyridine rings attached to the hydantoin core via thioether linkages. Hydantoins are known for their diverse biological activities and are found in several medicinally significant molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-di-(4-pyridylthio)methyl hydantoin can be achieved through a one-pot tandem method involving the α-amination and α-arylation of silyl ketene acetals. The process begins with the amination of the silyl ketene acetal derivative of a methyl ester, catalyzed by silver, to form a N-amino-N′-aryl urea derivative. This intermediate undergoes base treatment to form an ester enolate, which then undergoes arylation by intramolecular migration of an aryl ring to the α-position of the ester. The final product is obtained through ring closure to form the hydantoin .
Industrial Production Methods
Industrial production of hydantoins, including 5,5-di-(4-pyridylthio)methyl hydantoin, often involves the Bucherer–Bergs reaction. This multicomponent reaction involves heating an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol to produce hydantoins .
化学反応の分析
Types of Reactions
5,5-di-(4-pyridylthio)methyl hydantoin undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine rings can be reduced to piperidine rings under appropriate conditions.
Substitution: The hydantoin core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Substituted hydantoins with various functional groups.
科学的研究の応用
5,5-di-(4-pyridylthio)methyl hydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and antiarrhythmic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-di-(4-pyridylthio)methyl hydantoin involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Phenytoin: An anticonvulsant drug with a hydantoin core.
Nitrofurantoin: An antibacterial drug containing a hydantoin ring.
Nilutamide: An androgen receptor antagonist used in prostate cancer treatment.
Uniqueness
5,5-di-(4-pyridylthio)methyl hydantoin is unique due to the presence of pyridine rings attached via thioether linkages, which impart distinct chemical and biological properties. This structural feature differentiates it from other hydantoins and contributes to its specific applications in research and industry .
特性
CAS番号 |
142979-94-0 |
|---|---|
分子式 |
C15H14N4O2S2 |
分子量 |
346.4 g/mol |
IUPAC名 |
5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |
InChIキー |
GUMLFELGTUQTMW-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


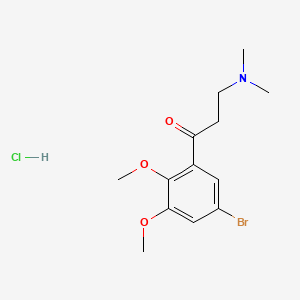

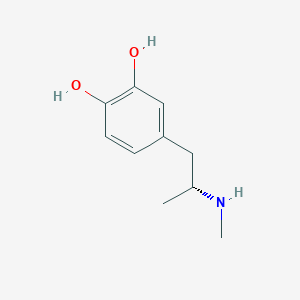

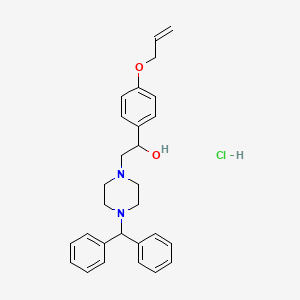
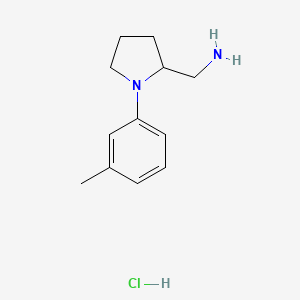
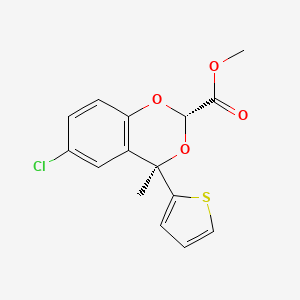
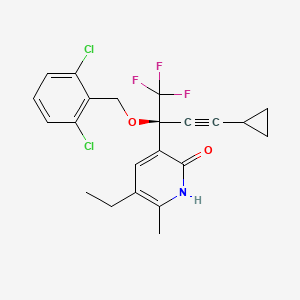
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)

